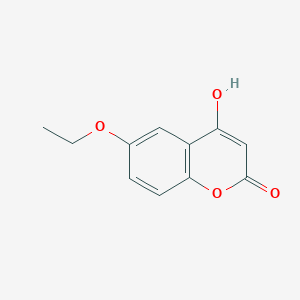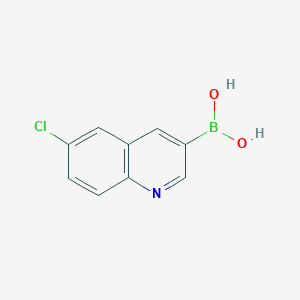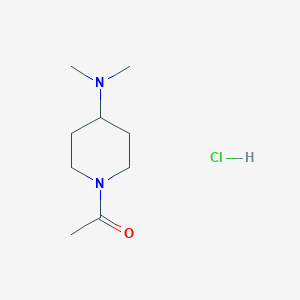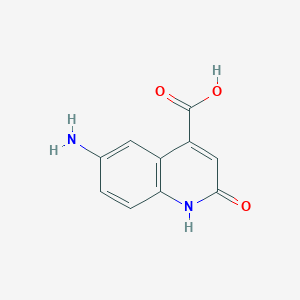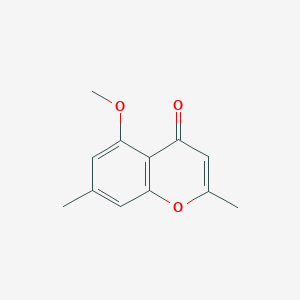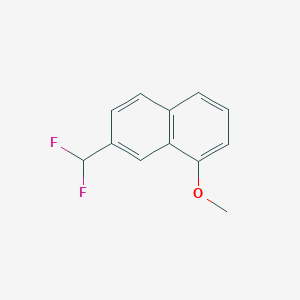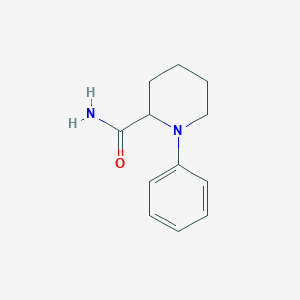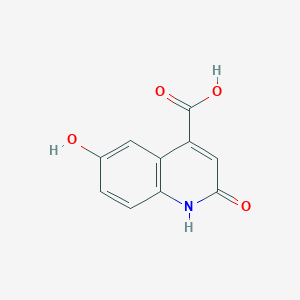
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the hydrolysis of its ester derivatives. For instance, hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid yields the corresponding 4-hydroxy-1H-quinolin-2-one . Another method involves the use of phase transfer catalysis (PTC) conditions for alkylation reactions .
Industrial Production Methods: Industrial production often employs high-temperature transesterification or specialized hydrolysis techniques to achieve high yields. these methods may require optimization to ensure efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, affecting its biological activity.
Substitution: Halogenation and alkylation are common substitution reactions that introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often employs bromine or chlorine, while alkylation uses alkyl halides under basic conditions.
Major Products: The major products of these reactions include various quinoline derivatives with potential pharmaceutical applications, such as analgesics and antimicrobial agents .
科学的研究の応用
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Additionally, its analgesic effects are linked to its interaction with opioid receptors, modulating pain perception .
類似化合物との比較
- 2-Hydroxyquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacin (1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
Uniqueness: 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
4363-99-9 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15) |
InChIキー |
QRDZSRWEULKVNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
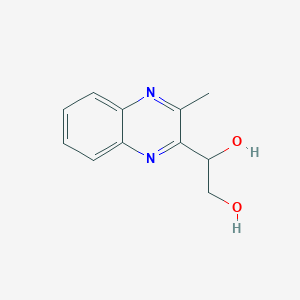
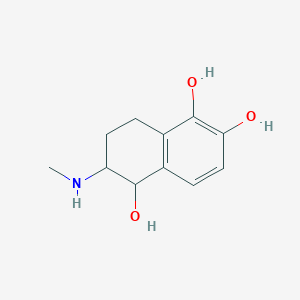
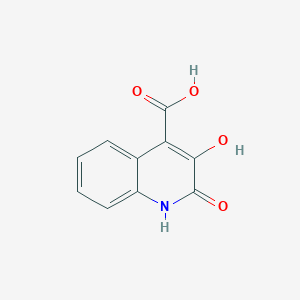
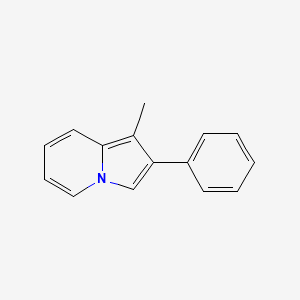
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
